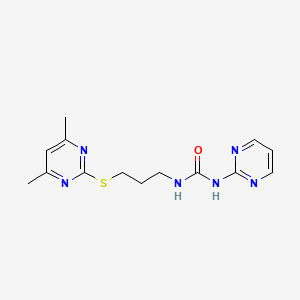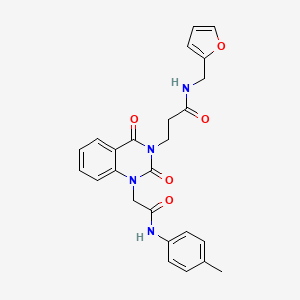![molecular formula C14H13N5O2 B2475005 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide CAS No. 841212-04-2](/img/structure/B2475005.png)
2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PDP or pyrazolo[3,4-d]pyrimidinone, and it has a molecular formula of C15H14N4O2.
Scientific Research Applications
Synthesis of Fused Pyrazolo Derivatives
The compound can be used in the synthesis of fused pyrazolo derivatives such as pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines . These derivatives can be synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
Development of Antitumor Agents
The compound can be used in the development of new antitumor agents based on thiazines and thiazoles . The combination of the pyrazole ring with the thiazole or thiazine ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
CDK2 Inhibition for Cancer Treatment
The compound can be used as a novel CDK2 inhibitor for cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis of Novel CDK2 Targeting Compounds
The compound can be used in the synthesis of novel CDK2 targeting compounds . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Inhibition of Cell Growth
The compound can be used to inhibit the growth of cell lines . Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .
Alteration in Cell Cycle Progression
The compound can be used to alter cell cycle progression . It exerted a significant alteration in cell cycle progression .
Induction of Apoptosis within Cells
The compound can be used to induce apoptosis within cells . It induced apoptosis within HCT cells .
Enzymatic Inhibitory Activity against CDK2/cyclin A2
The compound can be used for enzymatic inhibitory activity against CDK2/cyclin A2 . The most potent anti-proliferative compounds achieved enzymatic inhibitory activity against CDK2/cyclin A2 .
properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-2-4-10(5-3-9)19-13-11(6-17-19)14(21)18(8-16-13)7-12(15)20/h2-6,8H,7H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCZUAYIBWZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327752 |
Source


|
| Record name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
CAS RN |
841212-04-2 |
Source


|
| Record name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2474923.png)
![Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2474924.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate](/img/structure/B2474928.png)
![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)

![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)



![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)

![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)